molecular formula C13H18O2 B084665 4'-Hydroxyheptanophenone CAS No. 14392-72-4

4'-Hydroxyheptanophenone

Cat. No. B084665
CAS RN: 14392-72-4
M. Wt: 206.28 g/mol
InChI Key: MAZPQHJYGKZQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4'-Hydroxyheptanophenone often involves complex chemical processes. For instance, the synthesis of 4-Hydroxybenzophenone (4-HBP), a compound with similar properties, can be achieved using a single step selective synthesis method with zeolite H-Beta as a catalyst, highlighting the efficiency and specificity of modern synthetic techniques (Chaube et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of 4'-Hydroxyheptanophenone is crucial for its application in various fields. The detailed study of molecular structures like 4-Methoxyphenol showcases the importance of identifying intermolecular interactions and hydrogen bonding patterns, which are pivotal for predicting the behavior of such compounds in different environments (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 4'-Hydroxyheptanophenone and its analogs can reveal much about their reactivity and potential uses. For example, the interaction of 4-hydroxynonenal (HNE), a related aldehydic product, with biomolecules demonstrates the compound's high reactivity and potential for forming covalent bonds with amino and thiol groups, indicating its role in various biochemical processes (Schaur, 2003).

Physical Properties Analysis

The physical properties of 4'-Hydroxyheptanophenone and related compounds are essential for understanding their behavior in different states and environments. Research on similar molecules, such as 4-hydroxynonenal, highlights the significance of studying their hydrophobicity, molecular geometry, and phase behavior to fully grasp their functionalities and applications (Bacot et al., 2003).

Chemical Properties Analysis

The chemical properties of 4'-Hydroxyheptanophenone, including its reactivity, stability, and interactions with other molecules, are crucial for its application in synthetic chemistry and materials science. The study of hydroxy-alkenals, similar in structure and reactivity, provides insights into the complex nature of these compounds and their potential for creating new materials and chemicals (Riahi et al., 2010).

Scientific Research Applications

  • Oxidative Modification of Lipoproteins : 4-Hydroxynonenal (HNE), a product formed during the peroxidation of unsaturated fatty acids, has been used to study oxidative modifications in lipoproteins such as low-density lipoprotein (LDL) and lipoprotein (a). This research is significant for understanding oxidative stress and its implications in cardiovascular diseases (Jürgens, Ashy, & Esterbauer, 1990).

  • Environmental and Ecotoxicological Studies : The identification and binding affinity of 4-Hydroxyheptachlorostyrene, a similar compound, in polar bear plasma was studied, indicating its potential as an environmental contaminant and its impact on wildlife (Sandau et al., 2000).

  • Antioxidant Properties : Diarylheptanoids, including 4-Hydroxy compounds, have been isolated from wood bark and studied for their antioxidant properties. These compounds have shown promising potential in various applications due to their high antioxidant activity (Ponomarenko et al., 2014).

  • Biochemical and Analytical Applications : The lipid peroxidation product 4-hydroxy-2-nonenal has been extensively studied for its chemistry, analysis, and biological implications, highlighting its importance in understanding oxidative stress and related pathologies (Spickett, 2013).

  • Biomedical Research : Phenolic diarylheptanoids, including 4-Hydroxy compounds, have been identified as having significant hypolipidemic action, suggesting potential applications in the treatment of lipid-related disorders (Suksamrarn et al., 1994).

  • Nanoparticle Research : Polyphenol-containing nanoparticles, including 4-Hydroxy compounds, have been studied for their therapeutic delivery, antioxidation properties, and potential in bioimaging and cancer therapeutics (Guo et al., 2021).

Safety And Hazards

4’-Hydroxyheptanophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-(4-hydroxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZPQHJYGKZQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342072
Record name 4'-Hydroxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyheptanophenone

CAS RN

14392-72-4
Record name 1-(4-Hydroxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyheptanophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

There are charged to a half-liter reactor 9.4 g. (0.1 mole) of phenol in 150 ml. of nitrobenzene. The contents of the reactor are stirred and the mixture is cooled below 5° C. Then 27 g. (0.2 mole) of AlCl3 is added in small portions over 1/2 hour. The resulting mixture is stirred vigorously and then there is added a solution of 15.5 g. of C6H13COCl (~ 0.011 mole) in 50 ml. of nitrobenzene over an hour while the temperature is kept below 5° C. The mixture is stirred at ambient temperature for 12 hours and then the mixture is poured in 100 g. of ice and 50 ml. of concentrated HCl and stirred for 1/2 hour. The organic fraction is removed by decantation and the aqueous fraction is washed twice with CCl4 (100 ml.). The organic fractions are collected and washed three times with water (to neutrality). The solvent is evaporated under reduced pressure. The organic solution is dried over anhydrous Na2SO4. The solid obtained is recrystallized in benzene. There are obtained 16.9 g. of pure product (yield 82%), melting point: 93° C.
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82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CSD Lopes - 2016 - repositorio.ul.pt
… o , for 4’hydroxyvalerophenone (HVP) and 4’-hydroxyheptanophenone (HHP) and the … ), 4’hydroxyvalerophenone (HVP) and 4’-hydroxyheptanophenone (HHP) were determined in the …
Number of citations: 2 repositorio.ul.pt
J Gilbert, M Fuentes, T Ojasoo, JC Doré… - Journal of medicinal …, 1997 - ACS Publications
… A solution of 4-hydroxyheptanophenone (5.20 g, 0.025 mol) in THF (50 mL) was added in a … treated with 2 N HCl to enable recovery of 4-hydroxyheptanophenone (0.6 g, 11.5%) from …
Number of citations: 24 pubs.acs.org
FB JONES, JJ RATTO - Le Journal de …, 1975 - jphyscol.journaldephysique.org
… 4-Hydroxyheptanophenone. The procedure is similar to that followed by Close, Tiffany and Spielman [8]. Aluminum chloride (26.7 g, 0.2' mole) was added slowly to a stirred and cooled (…
Number of citations: 5 jphyscol.journaldephysique.org
NP Buu-Hoï, ND Xuong, D Lavit - Journal of the Chemical Society …, 1954 - pubs.rsc.org
Synthesis, by various methods, of a wide series of u-and+-phenolic ketones bearing halogen substituents (F, C1, Br, I) is reported; bromination of 4-hydroxyacetophenone and its …
Number of citations: 15 pubs.rsc.org
CSD Lopes, F Agapito, CES Bernardes… - The Journal of Chemical …, 2017 - Elsevier
… 1-(4-Hydroxyphenyl)heptan-1-one (4′-hydroxyheptanophenone, HHP) obtained from Tokyo Chemical Industry – TCI with a mass fraction of 0.999 was used as received. Elemental …
Number of citations: 11 www.sciencedirect.com
MS Olusanjo - 2008 - eprints.kingston.ac.uk
Enzymes such as aromatase, 17[beta]-hydroxysteroid dehydrogenase [types 1 (17[beta]-HSD1) and 3 (17[beta]-HSD3)] and estrone sulfatase (ES) are all involved in the biosynthesis of …
Number of citations: 1 eprints.kingston.ac.uk
MS Olusanjo, SN Mashru, T Cartledge… - Letters in Drug …, 2012 - ingentaconnect.com
We report the synthesis, evaluation and rationalisation of the inhibitory activity of a series of 3,5-dibromo derivatives of 4-hydroxyphenyl ketone as probes of the active site of the type 3 …
Number of citations: 3 www.ingentaconnect.com
C Camelo, F Vilas-Boas, A Cepeda, C Real, F Pinto… - 2016 - repositorio.ipl.pt
Adaptation of yeast cells to hydrogen peroxide (H2O2) leads to a rapid change in membrane permeability accompanied by a decrease of membrane fluidity and the alteration of its lipid …
Number of citations: 0 repositorio.ipl.pt
A Tavares, I Delgado, S Francisco, J Coelho, A Leitão… - 2016 - repositorio.ipl.pt
Toxoplasma gondii is an obligate intracellular parasite of great veterinary and medical importance. It is able to evade the immune system of the host by converting from rapidly …
Number of citations: 0 repositorio.ipl.pt
고민녕 - 2022 - oak.jejunu.ac.kr
The recent global spread of COVID-19 has resulted in high levels of morbidity and mortality. Since then, as it has been found that lowering immunity affects the spread of COVID-19, the …
Number of citations: 2 oak.jejunu.ac.kr

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